REACTION_CXSMILES
|
[C:1]([C:4]1[NH:8][CH:7]=[C:6]([C:9](=[O:14])C(Cl)(Cl)Cl)[CH:5]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:9]([C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[NH:8][CH:7]=1)=[O:14])[CH3:22] |f:1.2.3|
|
Name
|
1-(5-Acetyl-1H-pyrrol-3-yl)-2,2,2-trichloro-ethanone
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=CN1)C(C(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
0.224 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washing with ethanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
Organic solvent was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethylacetate (15 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×10 mL) and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC(=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.567 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |